An In-Depth Technical Guide to 4-(Methylsulfinyl)-1-butylamine: Properties, Synthesis, and Application
An In-Depth Technical Guide to 4-(Methylsulfinyl)-1-butylamine: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methylsulfinyl)-1-butylamine, also known as sulforamine, is a primary amine and a sulfoxide-containing organic compound.[1][2] While not as widely recognized as its isothiocyanate analogue, sulforaphane, it holds significant importance as a key synthetic precursor in the preparation of (R)-Sulforaphane and related compounds.[1][2][3] Its chemical structure, featuring a butylamine backbone with a methylsulfinyl group at the 4-position, provides a versatile scaffold for chemical modifications. This guide offers a comprehensive overview of the core chemical properties, a detailed synthetic protocol, and the biological context of 4-(Methylsulfinyl)-1-butylamine, providing a crucial resource for researchers in medicinal chemistry and drug development.
Core Chemical and Physical Properties
A foundational understanding of the physicochemical properties of 4-(Methylsulfinyl)-1-butylamine is essential for its application in synthesis and research. The following table summarizes its key characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C5H13NOS | [3][4][5][6] |
| Molecular Weight | 135.23 g/mol | [2][3][5][6] |
| CAS Number | 187587-70-8, 84104-30-3 ((R)-enantiomer), 908337-04-2 | [2][3][4][6][7] |
| Appearance | Slightly yellow liquid/oil | [4][8] |
| Storage Conditions | 2°C - 8°C or -20°C | [1][5] |
| Synonyms | 4-(Methylsulfinyl)butan-1-amine, Sulforamine, (R)-4-(Methylsulfinyl)butylamine | [1][2][4][7] |
Synthesis of 4-(Methylsulfinyl)-1-butylamine
The synthesis of 4-(Methylsulfinyl)-1-butylamine is a critical process for obtaining the precursor required for sulforaphane production. The following protocol is based on the oxidation of 4-(methylthio)butylamine.[8]
Experimental Protocol: Oxidation of 4-(methylthio)butylamine
Objective: To synthesize 4-(Methylsulfinyl)-1-butylamine via the oxidation of 4-(methylthio)butylamine using hydrogen peroxide in trifluoroethanol.
Materials:
-
4-(methylthio)butylamine
-
2,2,2-Trifluoroethanol
-
Hydrogen peroxide (35% in water)
-
Activated charcoal
-
Celite
-
Ethanol
-
Dichloromethane
-
Magnesium sulfate (MgSO4)
-
Reaction vessel with cooling capabilities
-
Stirring apparatus
-
Isobaric dropping funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Introduce 17.98 g of 4-(methylthio)butylamine (1 equivalent) into a reactor cooled to 0° C.[8]
-
Degassing: Degas the reaction vessel and place it under a nitrogen atmosphere with continuous stirring.[8]
-
Solvent Addition: Slowly add 75 mL of trifluoroethanol to the reactor to form the amine solution. Maintain the temperature at 0° C during this addition due to a potential exotherm.[8]
-
Oxidant Addition: Add 1.1 equivalents of hydrogen peroxide (35% in water) dropwise to the reactor over a period of 30 minutes using an isobaric dropping funnel.[8]
-
Reaction Progression: Once the addition is complete, allow the reaction mixture to return to room temperature and continue stirring for 1 hour.[8]
-
Quenching and Decolorization: Introduce 3 g of activated charcoal into the reactor and stir for 20 minutes at room temperature.[8]
-
Filtration: Filter the reaction mixture through Celite and wash the filter cake with 100 mL of ethanol.[8]
-
Concentration: Collect the filtrate and concentrate it using a rotary evaporator with a bath temperature of 50° C.[8]
-
Work-up: Take up the resulting product in 60 mL of dichloromethane, dry over MgSO4, and remove the solvent using a rotary evaporator.[8]
-
Final Product: This procedure yields approximately 18.35 g (90% yield) of a slightly yellow liquid, which can be used in subsequent steps without further purification.[8]
Caption: Synthetic workflow for 4-(Methylsulfinyl)-1-butylamine.
Role as a Precursor to Sulforaphane
The primary application of 4-(Methylsulfinyl)-1-butylamine in research and development is its role as a key intermediate in the synthesis of sulforaphane [1-isothiocyanato-4-(methylsulfinyl)butane].[1][2][9] Sulforaphane is a well-studied isothiocyanate with a range of biological activities, including the induction of phase II detoxification enzymes.[10][11][12] The conversion of the primary amine group in 4-(Methylsulfinyl)-1-butylamine to an isothiocyanate group is a crucial chemical transformation. A common method to achieve this is through the use of thiophosgene or other thiocarbonyl transfer reagents.[9]
Caption: Natural formation of Sulforaphane in plants.
Analytical Methodologies
While specific, validated analytical methods for the routine quantification of 4-(Methylsulfinyl)-1-butylamine are not extensively published, standard analytical techniques for primary amines can be readily applied. These include:
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS) would be the method of choice for separation and quantification. Derivatization of the primary amine may be necessary for enhanced detection. Gas Chromatography (GC) could also be employed, likely after derivatization to increase volatility.
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural confirmation, as demonstrated in the synthetic protocol. [8]Mass Spectrometry (MS) would provide accurate mass determination and fragmentation patterns for identification.
For the downstream product, sulforaphane, numerous validated analytical methods exist, including HPLC-UV, and are used for its quantification in various matrices, from plant extracts to biological fluids. [13][14][15][16]
Conclusion
4-(Methylsulfinyl)-1-butylamine is a fundamentally important, yet often overlooked, chemical entity. Its primary value lies in its role as a direct synthetic precursor to sulforaphane, a compound of significant interest in the fields of nutrition and pharmacology. This guide has provided a detailed overview of its chemical properties, a robust synthetic protocol, and its relationship to the natural production of isothiocyanates in cruciferous vegetables. For researchers and scientists working on the synthesis of sulforaphane and its analogues, a thorough understanding and proficient handling of 4-(Methylsulfinyl)-1-butylamine are essential for successful research outcomes.
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